molecular formula C24H29N5O3S B11248756 2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine

2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine

Cat. No.: B11248756
M. Wt: 467.6 g/mol
InChI Key: QVXGSAWRAXXOIZ-UHFFFAOYSA-N
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Description

2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxy-methylbenzenesulfonyl group and a pyrimidine ring substituted with a methylphenyl group.

Preparation Methods

The synthesis of 2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid to form a sulfonyl chloride intermediate. This intermediate is then treated with ammonia gas to yield the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and piperazine moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols.

Scientific Research Applications

2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, its structural similarity to COX-2 inhibitors suggests it may inhibit the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar compounds include other sulfonyl-substituted piperazines and pyrimidines. These compounds share structural features but differ in their specific substituents, leading to variations in their chemical and biological properties. For instance:

Properties

Molecular Formula

C24H29N5O3S

Molecular Weight

467.6 g/mol

IUPAC Name

2-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C24H29N5O3S/c1-17-5-8-20(9-6-17)26-23-16-19(3)25-24(27-23)28-11-13-29(14-12-28)33(30,31)22-15-18(2)7-10-21(22)32-4/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,27)

InChI Key

QVXGSAWRAXXOIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)C)OC

Origin of Product

United States

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